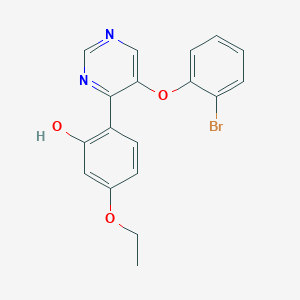

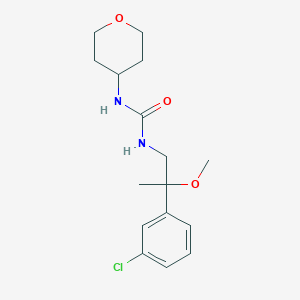

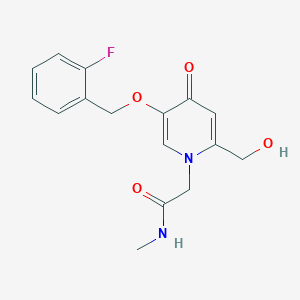

2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-ethoxyphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-ethoxyphenol, due to its complex structure, plays a crucial role in the synthesis and study of various pyrimidine derivatives, which are of significant interest in medicinal chemistry. For example, pyrimidine derivatives have been synthesized with potential antiviral activities, particularly against retroviruses, showcasing the importance of the pyrimidine core in pharmaceutical research (Hocková et al., 2003). Additionally, pyridopyrimidinones have been identified as selective aldose reductase inhibitors, indicating their potential in treating complications of diabetes, such as cataracts and neuropathy, through modulation of polyol pathway enzymes (La Motta et al., 2007).

Biological Activities

Research on pyrimidine derivatives has also extended to exploring their analgesic, antipyretic, and DNA cleavage activities, which further emphasizes the therapeutic potential of these compounds. Notably, certain pyrimidine-coumarin conjugates have exhibited significant analgesic and antipyretic effects, comparable to standard drugs like analgin and aspirin, along with notable DNA cleavage capabilities (Keri et al., 2010). Such findings underscore the diverse pharmacological applications of pyrimidine derivatives, ranging from pain management to potential antitumor activities.

Antimicrobial and Antifungal Applications

The synthesis and antimicrobial evaluation of novel pyrimidine derivatives, including those substituted with bromo and chloro groups, have revealed these compounds' capability to inhibit microbial growth. This suggests a promising avenue for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mallikarjunaswamy et al., 2017).

特性

IUPAC Name |

2-[5-(2-bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3/c1-2-23-12-7-8-13(15(22)9-12)18-17(10-20-11-21-18)24-16-6-4-3-5-14(16)19/h3-11,22H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFMDJDBVBOLEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)

![2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2576933.png)

![N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2576935.png)

![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)

![N-(2-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2576952.png)

![5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2576953.png)